An In-depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
An In-depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound belonging to the family of benzoic acid esters. Its structure, featuring a methoxy group, a methyl ester, and an ethylsulfonyl group, makes it a compound of interest in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing ethylsulfonyl group and the electron-donating methoxy group on the benzene ring creates a unique electronic environment that influences its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, offering valuable insights for its application in research and development. While this compound is not as extensively documented as some of its analogs, this guide consolidates available data and provides expert analysis to support its use in the laboratory.
Physicochemical Properties
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a white to off-white crystalline solid at room temperature. The ethylsulfonyl moiety generally enhances the solubility of the compound in polar organic solvents.[1] It is stable under normal laboratory conditions.
| Property | Value | Source |
| CAS Number | 62140-67-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 124.0 - 128.0 °C | TCI America |
| SMILES | O=C(OC)C1=C(OC)C=CC(S(CC)(=O)=O)=C1 | [1] |
| InChI | 1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | [1] |
Synthesis and Purification
While a specific, validated synthesis for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. A common strategy for the introduction of a sulfonyl group onto an aromatic ring is through chlorosulfonylation followed by reaction with a suitable nucleophile or a Friedel-Crafts type reaction. A highly practical approach would involve the sulfonation of methyl 2-methoxybenzoate.
Proposed Synthetic Pathway
A logical synthetic pathway would start with the readily available methyl 2-methoxybenzoate. The key step is the introduction of the ethylsulfonyl group at the 5-position. This can be achieved through a two-step process: chlorosulfonylation followed by a reaction with a source of the ethyl group.
Caption: Proposed synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.
Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate
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Rationale: Chlorosulfonic acid is a powerful electrophile that can directly sulfonylate the activated aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director, and due to steric hindrance at the ortho position, the sulfonation is expected to occur predominantly at the para position (position 5).
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In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add methyl 2-methoxybenzoate (1 equivalent).
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Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid precipitate, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
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Dry the product under vacuum.
Step 2: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
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Rationale: The resulting sulfonyl chloride is a versatile intermediate. A common method to form an alkyl sulfone is to first reduce the sulfonyl chloride to a sulfinate salt, which is then alkylated.
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In a round-bottom flask, dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1 equivalent) in a suitable solvent such as a mixture of water and dioxane.
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Cool the solution in an ice bath and add a solution of sodium sulfite (1.5 equivalents) in water dropwise.
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Allow the reaction to stir at room temperature overnight.
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The solvent is then removed under reduced pressure to yield the crude sodium sulfinate salt.
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The crude salt is redissolved in a polar aprotic solvent like DMF.
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Ethyl iodide (1.2 equivalents) is added, and the mixture is heated to 60-70 °C for several hours until the reaction is complete (monitored by TLC).
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After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester, methoxy, and ethylsulfonyl groups.
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Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their chemical shifts will be in the range of δ 7.0-8.0 ppm.
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Methoxy Protons (3H): A sharp singlet around δ 3.9-4.0 ppm.
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Methyl Ester Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.
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Ethylsulfonyl Protons (5H): A quartet for the methylene group (-CH₂-) around δ 3.1-3.3 ppm and a triplet for the methyl group (-CH₃) around δ 1.2-1.4 ppm, with a coupling constant of approximately 7 Hz.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most shielded (downfield), while the carbon attached to the sulfonyl group will be deshielded (upfield).
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Methoxy Carbon: A signal around δ 56 ppm.
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Methyl Ester Carbon: A signal around δ 52 ppm.
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Ethylsulfonyl Carbons: The methylene carbon will appear around δ 50-55 ppm, and the methyl carbon will be in the upfield region, around δ 7-10 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorption bands, one asymmetric and one symmetric, in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
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C-O Stretch (Ester and Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 258. Key fragmentation patterns would likely involve:
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Loss of the methoxy group from the ester (-OCH₃) to give a fragment at m/z 227.
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Loss of the ethyl group (-CH₂CH₃) from the sulfonyl moiety to give a fragment at m/z 229.
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Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl group and the methoxy-methylbenzoate radical.
Safety and Handling
Based on the Safety Data Sheet for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate provided by Sigma-Aldrich, the compound is classified with the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/protective eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.
Applications and Research Interest
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The ethylsulfonyl group is a common feature in many biologically active molecules, often acting as a hydrogen bond acceptor and influencing the compound's pharmacokinetic properties.
The primary interest in this compound stems from its structural similarity to key intermediates used in the synthesis of antipsychotic drugs like amisulpride. The 4-amino analog of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a direct precursor to amisulpride.[2][3] Therefore, the title compound can be envisioned as a starting material for the synthesis of amisulpride analogs where the 4-amino group is replaced by other functionalities, allowing for structure-activity relationship (SAR) studies.
Furthermore, aryl sulfones are a well-established class of compounds with a broad range of biological activities, including acting as inhibitors for various enzymes such as kinases. The unique substitution pattern of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate makes it an attractive scaffold for the design and synthesis of novel small molecule inhibitors in drug discovery programs.
Conclusion
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a chemical compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an analysis of its expected spectroscopic features. The provided safety information ensures its proper handling in a laboratory setting. For researchers and drug development professionals, this compound represents a versatile building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
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